molecular formula C21H16FN3O2S B2962652 N-(4-fluorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105206-96-9

N-(4-fluorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2962652
CAS No.: 1105206-96-9
M. Wt: 393.44
InChI Key: MTDUJDGZUYBPLU-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a thieno[3,2-d]pyrimidin-4-one derivative characterized by a phenyl substituent at the 7-position and a 4-fluorobenzyl group attached via an acetamide linker. The 4-fluorobenzyl moiety may enhance metabolic stability and lipophilicity, influencing bioavailability and target engagement .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S/c22-16-8-6-14(7-9-16)10-23-18(26)11-25-13-24-19-17(12-28-20(19)21(25)27)15-4-2-1-3-5-15/h1-9,12-13H,10-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDUJDGZUYBPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-cancer and anti-inflammatory effects, as well as its mechanism of action and structure-activity relationships.

Chemical Structure and Properties

This compound can be characterized by the following molecular formula:

Property Details
IUPAC Name This compound
CAS Number 1105206-96-9
Molecular Weight 393.4 g/mol

Anti-Cancer Properties

Recent studies have investigated the anti-proliferative effects of thienopyrimidine derivatives, including this compound, on various cancer cell lines. The compound's efficacy was evaluated using the MCF-7 and MDA-MB-231 breast cancer cell lines.

  • Anti-Proliferative Effects:
    • The compound exhibited significant anti-cancer activity with an IC50 value indicating its effectiveness in inhibiting cell growth.
    • In vitro tests demonstrated that the compound was not cytotoxic to normal mammary epithelial cells (MCF-10A) while selectively targeting cancer cells, suggesting a favorable therapeutic index.
Cell Line IC50 (μg/mL) Selectivity Index (SI)
MCF-713.4225
MDA-MB-23128.89-
MCF-10A>367-

Anti-Inflammatory Activity

In addition to its anti-cancer properties, this compound has shown promise in anti-inflammatory applications. It was tested for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Mechanism of Action:
    • The compound inhibited NO release significantly, suggesting an interference with inflammatory signaling pathways.
    • It was observed to downregulate pro-inflammatory cytokines such as TNF-α and IL-6, indicating a multi-faceted approach to reducing inflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Thienopyrimidine Core:
    • The thienopyrimidine structure is essential for its interaction with biological targets.
    • Modifications at various positions on the thienopyrimidine ring can enhance or diminish biological activity.
  • Substituent Effects:
    • The presence of the fluorobenzyl group significantly influences the compound's lipophilicity and receptor binding affinity.
    • Analog compounds with different substituents have been evaluated to establish a correlation between structure and biological efficacy.

Case Studies and Research Findings

Several studies have documented the biological effects of similar compounds in the thienopyrimidine class:

  • Study on Thienopyrimidine Derivatives:
    • A comparative analysis revealed that derivatives with specific substitutions exhibited enhanced potency against various cancer cell lines.
    • The findings suggested that optimizing substituent groups could lead to more effective therapeutic agents.
  • Evaluation of Anti-Bacterial Activity:
    • Related compounds have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria, highlighting the versatility of thienopyrimidine derivatives in pharmacology.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Scaffold and Substitution Patterns

The thieno[3,2-d]pyrimidin-4-one core is a common feature among analogues, but substituents at the 3- and 7-positions dictate pharmacological profiles:

Compound Name / ID 7-Position Substituent 3-Position Substituent Key Activities Evidence Source
Target Compound Phenyl N-(4-fluorobenzyl)acetamide Anti-inflammatory (inferred)
2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxybenzyl)acetamide () 4-Fluorophenyl N-(3-methoxybenzyl)acetamide Not explicitly stated
N-(4-bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide () Phenyl N-(4-bromo-2-fluorophenyl)acetamide Discontinued (potential toxicity)
Benzothieno[3,2-d]pyrimidin-4-one derivatives (Compounds 1–11, ) Varied (e.g., arylthio) Methanesulfonamide COX-2/iNOS inhibition, anti-inflammatory
N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3-yl)acetamide (Compound 9, ) Thiophen-2-yl N-(4-chlorophenyl)thiazolidinone Anticancer

Key Observations :

  • The 7-phenyl group in the target compound contrasts with 4-fluorophenyl in and thiophen-2-yl in , which may alter steric and electronic interactions with targets like COX-2 .
Anti-Inflammatory Activity
  • Benzothieno[3,2-d]pyrimidin-4-one derivatives () inhibit COX-2, iNOS, and ICAM-1 expression in human keratinocytes and macrophages, reducing PGE2 and IL-8 production. Compound 9 () with a 2,4-difluorophenylthio group showed potent activity, suggesting fluorination enhances target binding .
  • The target compound’s phenyl and 4-fluorobenzyl groups may similarly modulate COX-2 inhibition, though experimental validation is required.
Anticancer Activity
  • Thieno[2,3-d]pyrimidin-4-one derivatives () with thiophen-2-yl substituents (e.g., Compound 9) demonstrated cytotoxicity, likely due to interactions with DNA or kinase targets . The target compound’s 7-phenyl group may confer distinct selectivity compared to these analogues.

Physicochemical and Pharmacokinetic Properties

  • Fluorine Substitution : The 4-fluorobenzyl group in the target compound and 4-fluorophenyl in enhance metabolic stability via reduced cytochrome P450-mediated oxidation .
  • Solubility : Polar groups like methanesulfonamide () improve aqueous solubility but may reduce membrane permeability compared to fluorinated benzyl groups .

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